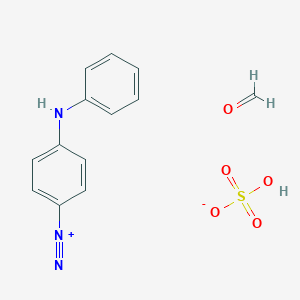
4-Anilinobenzenediazonium;formaldehyde;hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde is a polymer that has gained popularity in scientific research due to its unique properties. This compound is synthesized by the reaction of benzenediazonium, 4-(phenylamino)-, sulfate (1:1) with formaldehyde. The resulting polymer has been found to have a wide range of applications in scientific research, particularly in the areas of biochemistry and physiology.
準備方法
The synthesis of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde involves the reaction of benzenediazonium, 4-(phenylamino)-, sulfate (1:1) with formaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. Industrial production methods typically involve large-scale reactions in specialized reactors to ensure consistent quality and yield.
化学反応の分析
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde undergoes various types of chemical reactions, including:
Oxidation: This polymer can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde has found a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in polymerization processes.
Biology: The polymer is used to study enzyme-catalyzed reactions and interactions with biomolecules such as DNA and RNA.
Industry: The polymer is used in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde is not well understood. it is believed that the polymer interacts with various biomolecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions can lead to changes in the structure and function of the biomolecules, which can then be studied using various analytical techniques.
類似化合物との比較
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde is unique due to its specific structure and properties. Similar compounds include:
Benzenediazonium, 4-(phenylamino)-, sulfate (11): This compound is a precursor to the polymer and shares some similar properties.
Phenazine derivatives: These compounds also exhibit a wide range of biological activities and are used in similar research applications.
The uniqueness of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde lies in its ability to form stable interactions with biomolecules, making it a valuable tool in scientific research.
特性
CAS番号 |
41432-19-3 |
|---|---|
分子式 |
C13H13N3O5S |
分子量 |
323.33 g/mol |
IUPAC名 |
4-anilinobenzenediazonium;formaldehyde;hydrogen sulfate |
InChI |
InChI=1S/C12H10N3.CH2O.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-2;1-5(2,3)4/h1-9,14H;1H2;(H2,1,2,3,4)/q+1;;/p-1 |
InChIキー |
JODZTDZTLZXXGK-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] |
正規SMILES |
C=O.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] |
Key on ui other cas no. |
41432-19-3 |
同義語 |
benzenediazonium,4-(phenylamino)-,sulfate(1:1),polymerwithformaldehyde; 4-DIAZODIPHENYLAMINE/FORMALDEHYDE CONDENSATE HYDROGEN SULFATE; DIAZO 22S; Condensation product between 4-Diazodiphenylamine sulfate(DAZS) and Formaldehyde; POLYMETHYLENE-P-DIAZODIPHE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















